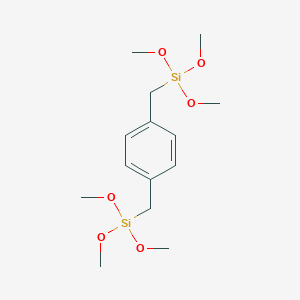
Methyl 4-methyl-2-phenylthiazole-5-carboxylate
Overview
Description
“Methyl 4-methyl-2-phenylthiazole-5-carboxylate” is a chemical compound with the molecular formula C12H11NO2S . It has an average mass of 233.286 Da and a monoisotopic mass of 233.051056 Da .
Molecular Structure Analysis
The molecular structure of “Methyl 4-methyl-2-phenylthiazole-5-carboxylate” consists of a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms, attached to a phenyl group and a carboxylate group . The exact 3D structure would require more detailed analysis or experimental data.Physical And Chemical Properties Analysis
“Methyl 4-methyl-2-phenylthiazole-5-carboxylate” is a solid compound . It has a molecular weight of 233.29 g/mol. More detailed physical and chemical properties would require specific experimental measurements.Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . They can neutralize free radicals in the body, which may reduce oxidative stress and prevent damage to cells.
Analgesic Activity
Compounds related to the thiazole scaffold have been reported to have analgesic (pain-relieving) properties . This could potentially be applied in the development of new pain medications.
Anti-inflammatory Activity
Thiazole derivatives have also been reported to have anti-inflammatory effects . This suggests potential applications in treating conditions characterized by inflammation.
Antimicrobial and Antifungal Activity
Thiazole compounds have been found to have antimicrobial and antifungal properties . This could lead to the development of new antimicrobial and antifungal agents.
Antiviral Activity
Thiazole derivatives have been reported to have antiviral properties . This suggests potential applications in the treatment of viral infections.
Antitumor and Cytotoxic Activity
Thiazole derivatives have been found to have antitumor and cytotoxic activities . This suggests potential applications in cancer treatment. For example, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects on a prostate cancer cell line .
Neuroprotective Activity
Thiazole compounds have been reported to have neuroprotective effects . This suggests potential applications in the treatment of neurodegenerative diseases.
Diuretic Activity
Thiazole derivatives have been found to have diuretic properties . This could potentially be applied in the treatment of conditions like hypertension and edema.
Safety and Hazards
properties
IUPAC Name |
methyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-8-10(12(14)15-2)16-11(13-8)9-6-4-3-5-7-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJZCEJBOOOTIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80578712 | |
| Record name | Methyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methyl-2-phenylthiazole-5-carboxylate | |
CAS RN |
189271-66-7 | |
| Record name | Methyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80578712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B70365.png)
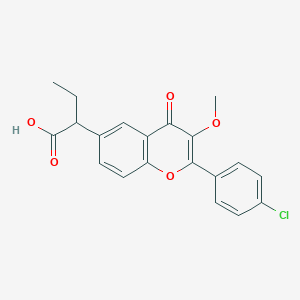
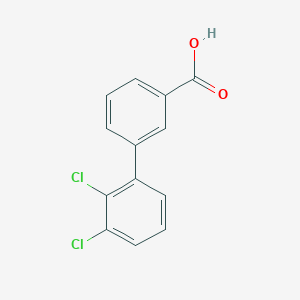
![2-[4-(4-Nitrobenzyl)piperazino]ethan-1-ol](/img/structure/B70370.png)

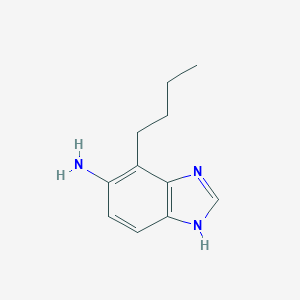
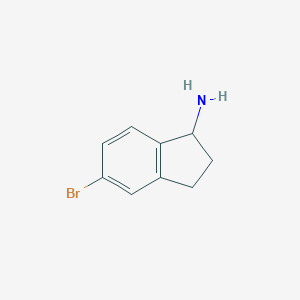
![2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile](/img/structure/B70379.png)


